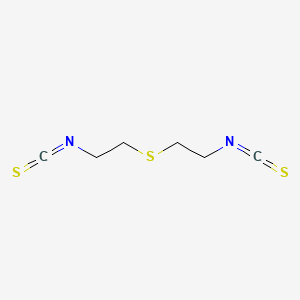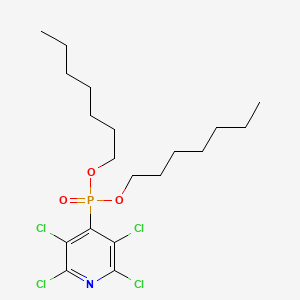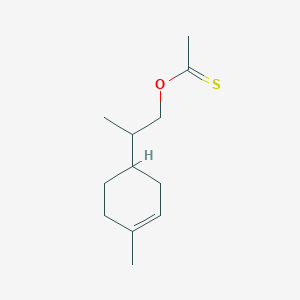
S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate: is an organic compound with the molecular formula C12H20OS. It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate typically involves the reaction of 4-methyl-3-cyclohexen-1-yl propyl bromide with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Chemistry: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be used in further chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions involving thioesters. It can also serve as a model compound for studying the metabolism of thioesters in living organisms .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs that target specific enzymes or pathways involving thioesters .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical structure imparts desirable olfactory properties, making it valuable in the formulation of perfumes and scented products .
Mechanism of Action
The mechanism of action of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions. The pathways involved include the hydrolysis of the thioester bond, leading to the release of ethanethiol and the corresponding carboxylic acid .
Comparison with Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and personal care products.
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Another compound used in the fragrance industry.
Uniqueness: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate stands out due to its thioester functionality, which imparts unique reactivity and olfactory properties. This makes it particularly valuable in applications where specific chemical transformations or scent profiles are desired .
Properties
CAS No. |
84473-68-7 |
|---|---|
Molecular Formula |
C12H20OS |
Molecular Weight |
212.35 g/mol |
IUPAC Name |
O-[2-(4-methylcyclohex-3-en-1-yl)propyl] ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-9-4-6-12(7-5-9)10(2)8-13-11(3)14/h4,10,12H,5-8H2,1-3H3 |
InChI Key |
KBGYYGHPKSSKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)COC(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


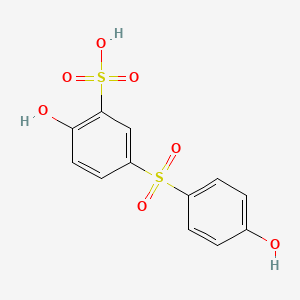
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)


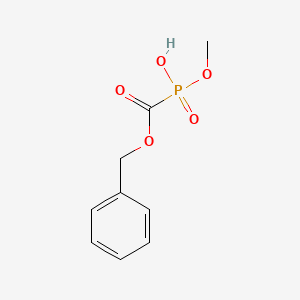


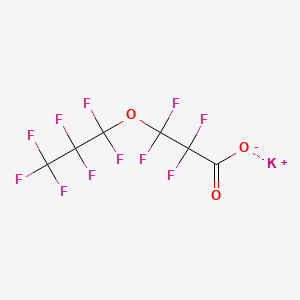
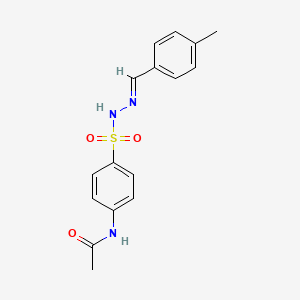
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
